Carcinogenicity Classification: Δ³-Lactone of (Z)-4-Hydroxypent-3-enoic Acid Is Non-Carcinogenic, While the Δ² Isomer Is a Confirmed Carcinogen
In a systematic study of lactone carcinogenicity, Jones and Young (1966) compared the reactions of three γ-lactones with primary amines and correlated their chemical behavior with carcinogenicity [1]. The lactone of 4-hydroxypent-2-enoic acid (Δ², compound II) was classified as carcinogenic, whereas the lactone of 4-hydroxypent-3-enoic acid (Δ³, compound III, the cyclized form of (Z)-4-hydroxypent-3-enoic acid) and the saturated 4-hydroxypentanoic acid lactone (compound IV) were both explicitly classified as non-carcinogenic [1]. Mechanistically, the carcinogenic Δ² lactone reacts via Michael addition at the α,β-unsaturated carbonyl, while the non-carcinogenic Δ³ lactone undergoes only ring-opening via nucleophilic attack at the carbonyl group [1]. This is a qualitative, mechanism-based differentiation, not merely a potency difference.
| Evidence Dimension | Carcinogenicity classification (rat tumor induction model) |
|---|---|
| Target Compound Data | Non-carcinogenic (Δ³ lactone, compound III, derived from (Z)-4-hydroxypent-3-enoic acid) |
| Comparator Or Baseline | Carcinogenic (Δ² lactone, compound II, 4-hydroxypent-2-enoic acid lactone, CAS 591-12-8 related) |
| Quantified Difference | Qualitative binary: non-carcinogenic vs. carcinogenic; confirmed by differential reaction mechanism (ring-opening at carbonyl vs. Michael addition) |
| Conditions | Reaction with methylamine and benzylamine; proton magnetic resonance spectroscopy; rat tumor induction assays as cited from prior work (British Journal of Cancer, 1961, 1963) |
Why This Matters
For any research application involving in vivo administration or toxicological profiling, the non-carcinogenic classification of the Δ³ lactone derived from the target compound is a binary go/no-go criterion that excludes use of the Δ² isomer.
- [1] Jones, J. B.; Young, J. M. Carcinogenicity of Lactones: I. The Reaction of 4-Methylbuteno- and 4-Methylbutano-γ-lactones with Primary Amines. Can. J. Chem. 1966, 44 (9), 1059–1068. https://doi.org/10.1139/v66-157. View Source
